2,6-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O/c21-17-8-4-9-18(22)19(17)20(26)23-10-5-11-24-12-14-25(15-13-24)16-6-2-1-3-7-16/h1-4,6-9H,5,10-15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKJGNOVDKZHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=C(C=CC=C2F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,6-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the piperazine derivative: The initial step involves the synthesis of 4-phenylpiperazine.
Attachment of the propyl chain: The next step is the attachment of a propyl chain to the piperazine derivative.
Introduction of the difluorobenzamide group: Finally, the difluorobenzamide group is introduced to complete the synthesis.
The reaction conditions for these steps often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
2,6-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms, using nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antipsychotic Properties : The compound has been studied for its potential antipsychotic effects, particularly in modulating neurotransmitter systems in the central nervous system. The piperazine ring is known for its ability to interact with various receptors, including serotonin and dopamine receptors, which are critical targets in the treatment of psychiatric disorders.
Antimicrobial Activity : Research indicates that compounds similar to 2,6-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide exhibit antimicrobial properties. These compounds have been synthesized and tested against various bacterial and fungal strains, showing promising results in inhibiting growth, particularly against resistant strains .
Case Studies and Research Findings
- Antiplasmodial Activity : A study explored the structure-activity relationships of benzamide derivatives against Plasmodium falciparum, revealing that modifications similar to those in this compound could enhance antiplasmodial activity while maintaining low cytotoxicity .
- Antimicrobial Screening : Another study demonstrated the antimicrobial potential of synthesized benzamides, including derivatives similar to this compound. Compounds were tested against various bacterial strains, showing significant antibacterial potency .
- Pharmacokinetic Studies : Research on related compounds has included evaluations of physicochemical properties such as log P and log D values, which are critical for understanding absorption and distribution within biological systems. These studies indicate that structural modifications can lead to improved pharmacokinetic profiles .
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Features of 2,6-Difluoro-N-[3-(4-Phenylpiperazin-1-yl)propyl]benzamide and Analogues
Structural Analysis
- Benzamide Core: The target compound shares the 2,6-difluorobenzamide core with diflubenzuron and fluazuron, both pesticides. However, these analogs replace the piperazine-propyl group with urea or pyridinyloxy linkages, enhancing their agrochemical efficacy .
Piperazine-Propyl Side Chain :
- The 3-(4-phenylpiperazin-1-yl)propyl group is shared with MM0421.02 , a pharmaceutical impurity. This group is prevalent in antipsychotics (e.g., aripiprazole), suggesting the target compound could serve as a precursor in CNS drug synthesis .
Biological Activity
2,6-Difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core substituted with difluoro groups and a phenylpiperazine moiety. The structural formula can be represented as follows:
This structure is significant as the presence of fluorine enhances lipophilicity and metabolic stability, which may improve pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The piperazine ring and phenyl group are crucial for binding to these targets, modulating their activity. Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
1. Antidepressant Activity
Studies have shown that derivatives of piperazine compounds exhibit antidepressant-like effects. The phenylpiperazine structure is known to enhance serotonin receptor affinity, which is essential for mood regulation .
2. Antipsychotic Properties
Research indicates that compounds similar to this compound may possess antipsychotic properties by modulating dopaminergic pathways. This modulation can potentially alleviate symptoms associated with schizophrenia and other psychotic disorders .
3. Antinociceptive Effects
There is evidence suggesting that this compound may exhibit antinociceptive effects in animal models. The mechanism appears to involve the inhibition of pain pathways mediated by serotonin and norepinephrine .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A study conducted on animal models demonstrated that this compound exhibited neuroprotective effects against oxidative stress-induced neuronal damage. The compound was shown to significantly reduce markers of inflammation and apoptosis in neuronal cells .
Q & A
Q. What are the established synthetic routes for 2,6-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide, and how can reaction conditions be optimized?
The synthesis typically involves:
- Step 1 : Preparation of the benzamide core via coupling of 2,6-difluorobenzoic acid derivatives with a propylamine linker.
- Step 2 : Introduction of the 4-phenylpiperazine moiety through nucleophilic substitution or reductive amination . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Catalysis : Use of coupling agents like HATU or EDC for amide bond formation.
- Temperature control : Reactions often proceed at 60–80°C to balance yield and byproduct formation .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., fluorine substitution at C2/C6) and piperazine linkage. Key signals include aromatic protons (δ 7.2–7.8 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ ≈ 414.4 Da) and detects impurities .
- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) assess purity (>95% required for pharmacological studies) .
Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
- Standardized protocols : Detailed reaction logs (e.g., molar ratios, solvent volumes) from peer-reviewed syntheses .
- Quality control : Consistent use of reference standards (e.g., USP/EP impurities) to calibrate instruments .
- Inter-lab validation : Collaborative trials to compare yields and spectral data .
Advanced Research Questions
Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties and target interactions?
- Molecular docking (AutoDock Vina) : Models binding to serotonin/dopamine receptors (e.g., 5-HT1A, D2) via the piperazine pharmacophore .
- ADMET prediction (SwissADME) : Estimates logP (~3.2), blood-brain barrier permeability, and CYP450 metabolism .
- Quantum chemistry (Gaussian) : Optimizes geometry and electrostatic potential maps to explain fluorine’s electron-withdrawing effects .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values)?
- Assay standardization : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds .
- Meta-analysis : Compare data across studies while accounting for variables like incubation time or buffer composition .
- Structural analogs : Synthesize derivatives to isolate the impact of substituents (e.g., fluorine vs. chlorine) on activity .
Q. What experimental design strategies optimize reaction yields while minimizing byproducts?
- Factorial design (DoE) : Screen variables (temperature, catalyst loading) to identify critical factors .
- In-line analytics (PAT) : Real-time monitoring via FTIR or Raman spectroscopy to detect intermediates .
- Green chemistry principles : Substitute toxic solvents (e.g., DCM → 2-MeTHF) and reduce waste .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Core modifications : Replace fluorine with bulkier halogens to enhance receptor affinity .
- Linker variation : Test alkyl vs. PEG spacers to optimize solubility and bioavailability .
- Piperazine substitution : Introduce methyl/phenyl groups to modulate selectivity for CNS targets .
Methodological Challenges and Solutions
Q. What strategies mitigate degradation during long-term stability studies?
- Forced degradation : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) to identify labile groups (e.g., amide hydrolysis) .
- Lyophilization : Improve solid-state stability by removing residual solvents .
Q. How can researchers validate the compound’s role as a PET tracer for neurological imaging?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
